
Methyl 5-(cyanomethyl)-2-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(cyanomethyl)-2-hydroxybenzoate is an organic compound with a complex structure that includes a methyl ester, a cyanomethyl group, and a hydroxybenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(cyanomethyl)-2-hydroxybenzoate typically involves the esterification of 5-(cyanomethyl)-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can significantly improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(cyanomethyl)-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The cyanomethyl group can be reduced to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Formation of 5-(cyanomethyl)-2-hydroxybenzaldehyde.
Reduction: Formation of 5-(aminomethyl)-2-hydroxybenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 5-(cyanomethyl)-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biochemical assays and probes.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 5-(cyanomethyl)-2-hydroxybenzoate depends on the specific reaction or application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The cyanomethyl group can act as a reactive site for further chemical modifications, enabling the compound to participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-hydroxybenzoate: Lacks the cyanomethyl group, making it less reactive in certain contexts.
Methyl 5-(aminomethyl)-2-hydroxybenzoate: Contains an amine group instead of a cyanomethyl group, leading to different reactivity and applications.
Uniqueness
Methyl 5-(cyanomethyl)-2-hydroxybenzoate is unique due to the presence of both a cyanomethyl group and a hydroxybenzoate moiety. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.
I
Propiedades
Fórmula molecular |
C10H9NO3 |
|---|---|
Peso molecular |
191.18 g/mol |
Nombre IUPAC |
methyl 5-(cyanomethyl)-2-hydroxybenzoate |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)8-6-7(4-5-11)2-3-9(8)12/h2-3,6,12H,4H2,1H3 |
Clave InChI |
LOSRYETXJHKLAA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1)CC#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


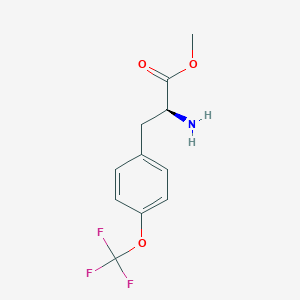

![6-[Bis(acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate](/img/structure/B13142586.png)
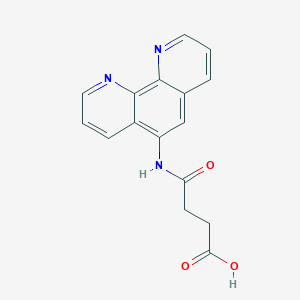
![[4-(3-Cyclopropylpropyl)-5-methylpyridin-2-yl]methanol](/img/structure/B13142607.png)

![4-(7-bromo-4-chloro-1-isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B13142622.png)
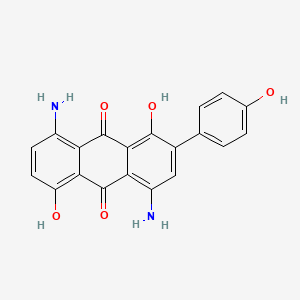

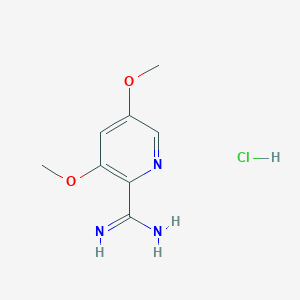
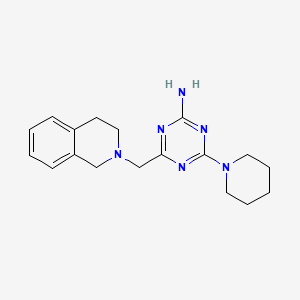
![2-[(2E)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5,6-dimethyl-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5,6-dimethyl-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142655.png)
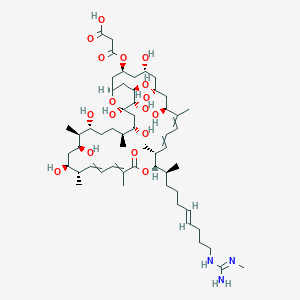
![7-Bromo-2H-pyrano[3,2-c]pyridin-4(3H)-one](/img/structure/B13142660.png)
